molecular formula C7H7ClSe B14637117 4-Methylbenzene-1-selenenyl chloride CAS No. 52178-47-9

4-Methylbenzene-1-selenenyl chloride

Cat. No.: B14637117
CAS No.: 52178-47-9
M. Wt: 205.55 g/mol
InChI Key: DAOVYJNOIRUEFE-UHFFFAOYSA-N
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Description

While direct data for this compound is absent in the provided evidence, its structure can be inferred as analogous to sulfenyl chlorides (e.g., 4-chlorobenzenesulfenyl chloride, CAS 933-01-7 ), where selenium replaces sulfur. Organoselenium compounds are critical in synthetic chemistry for their role in electrophilic substitutions and redox reactions, though their stability and reactivity differ significantly from sulfur analogs due to selenium’s larger atomic radius and lower electronegativity.

Properties

CAS No.

52178-47-9

Molecular Formula

C7H7ClSe

Molecular Weight

205.55 g/mol

IUPAC Name

(4-methylphenyl) selenohypochlorite

InChI

InChI=1S/C7H7ClSe/c1-6-2-4-7(9-8)5-3-6/h2-5H,1H3

InChI Key

DAOVYJNOIRUEFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Se]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzene-1-selenenyl chloride typically involves the reaction of 4-methylbenzeneselenol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The general reaction scheme is as follows:

4-Methylbenzeneselenol+Thionyl chloride4-Methylbenzene-1-selenenyl chloride+Sulfur dioxide+Hydrogen chloride\text{4-Methylbenzeneselenol} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 4-Methylbenzeneselenol+Thionyl chloride→4-Methylbenzene-1-selenenyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzene-1-selenenyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction Reactions: The compound can be reduced to form 4-methylbenzeneselenol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Substitution: Formation of selenenyl ethers, selenenyl amides, or selenenyl thiols.

    Oxidation: Formation of selenoxides or selenones.

    Reduction: Formation of 4-methylbenzeneselenol.

Scientific Research Applications

4-Methylbenzene-1-selenenyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a reagent for introducing selenium into organic molecules, facilitating the synthesis of selenenylated compounds.

    Medicinal Chemistry: Investigated for its potential biological activities, including antioxidant and anticancer properties.

    Materials Science: Utilized in the preparation of selenium-containing polymers and materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 4-Methylbenzene-1-selenenyl chloride involves the reactivity of the selenium atom. Selenium can participate in various chemical transformations due to its ability to form stable bonds with carbon, hydrogen, and other heteroatoms. The compound can act as an electrophile in substitution reactions, where the selenium atom facilitates the formation of new bonds with nucleophiles. Additionally, the redox properties of selenium allow it to undergo oxidation and reduction reactions, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

4-Chlorobenzenesulfenyl Chloride (CAS 933-01-7)

  • Structure : Aromatic ring with sulfenyl chloride (–SCl) group at the para position.
  • Reactivity : Reacts with alkynes in methylene chloride to form adducts, though decomposition occurs during purification attempts .
  • Applications : Used in synthesizing sulfur-containing heterocycles.

2-Methylbenzoyl Chloride (CAS 933-88-0)

  • Structure : Methyl-substituted benzoyl chloride (–COCl).
  • Physical Properties : Boiling point 213°C, molecular weight 154.59 g/mol .
  • Reactivity : Hydrolyzes readily to carboxylic acids; used in acylations.

4-Methoxyphenacyl Chloride (CAS 2196-99-8)

  • Structure : Methoxy-substituted phenacyl chloride (–COCH2Cl).
  • Physical Properties : Melting point 98–100°C, molecular weight 184.61 g/mol .
  • Applications : Key intermediate in agrochemical synthesis.

4-Vinylbenzyl Chloride (CAS 1592-20-7)

  • Structure : Styrenic derivative with chloromethyl group.
  • Applications : Polymer precursor; undergoes radical polymerization .

Comparative Data Table

Compound Molecular Weight (g/mol) CAS RN Key Physical Properties Reactivity/Applications
This compound* ~191.5 (estimated) N/A Likely low stability Electrophilic selenium reagents
4-Chlorobenzenesulfenyl chloride 163.07 933-01-7 Decomposes on heating Sulfur heterocycle synthesis
2-Methylbenzoyl chloride 154.59 933-88-0 bp 213°C Acylation reactions
4-Methoxyphenacyl chloride 184.61 2196-99-8 mp 98–100°C Agrochemical intermediates
4-Vinylbenzyl chloride 152.62 1592-20-7 Liquid at RT Polymer crosslinking

*Estimated properties based on selenium analogs.

Reactivity and Stability Insights

  • Selenium vs. Sulfur : Selenenyl chlorides are less stable than sulfenyl analogs due to weaker Se–Cl bonds and greater susceptibility to hydrolysis. For example, 4-chlorobenzenesulfenyl chloride decomposes during distillation , and selenenyl derivatives are expected to exhibit similar or greater instability.
  • Electrophilicity : The selenium center in this compound is more electrophilic than sulfur in sulfenyl chlorides, enabling unique reactivity in selenylation reactions.

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